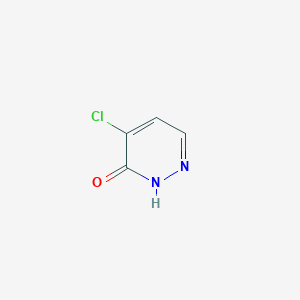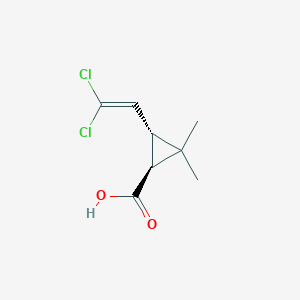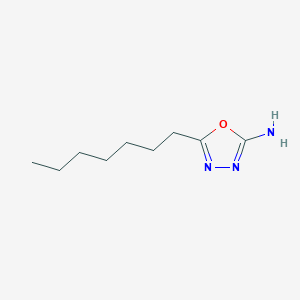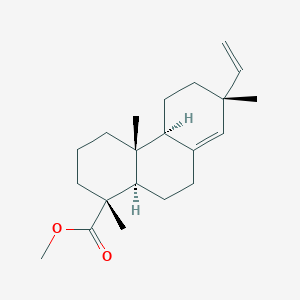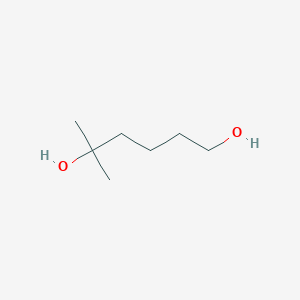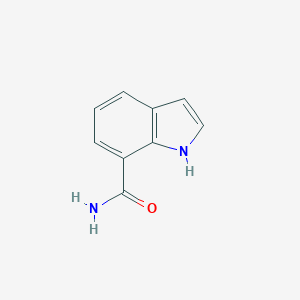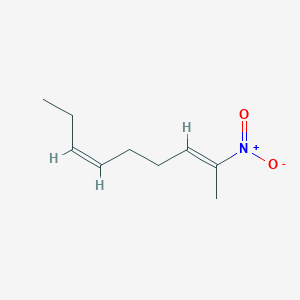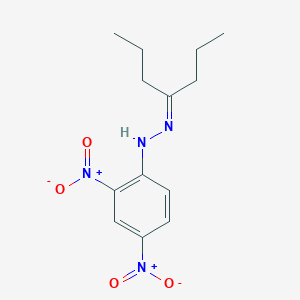
Bromodichloroacetaldehyde
Overview
Description
Bromodichloroacetaldehyde, also known as 2-Bromo-2,2-dichloro-acetaldehyde, is a chemical compound with the molecular formula C2HBrCl2O . It has an average mass of 191.839 Da and a monoisotopic mass of 189.858780 Da . It is one of the Haloacetaldehydes, which are the drinking water disinfection byproducts (DBPs) .
Synthesis Analysis
The synthesis of Bromodichloroacetaldehyde involves several precursors such as 2,2-Dichloro-1,1-dimethylethyl hypochlorite, Dichlorvos, β,β-dichlorovinyl acetate, and Acetyl bromide . The synthetic route involves several steps and the literature suggests that the process has been refined over the years .Molecular Structure Analysis
The molecular structure of Bromodichloroacetaldehyde is represented by the formula C2HBrCl2O . This indicates that the molecule consists of two carbon atoms, one hydrogen atom, one bromine atom, two chlorine atoms, and one oxygen atom .Chemical Reactions Analysis
Bromodichloroacetaldehyde is known to undergo rapid hydrolysis at high pHs forming trihalomethanes (THMs) . It has also been found that the compound undergoes dehalogenation in the presence of sulfite over a range of pHs .Physical And Chemical Properties Analysis
Bromodichloroacetaldehyde has a density of 2.0±0.1 g/cm3 and a boiling point of 104.7±35.0 °C at 760 mmHg . The compound is unstable in alkaline drinking waters .Scientific Research Applications
Analysis and Stability in Drinking Water
Bromodichloroacetaldehyde, along with other haloacetaldehydes, has been studied for its occurrence in drinking water. Koudjonou and Lebel (2006) analyzed the stability and fate of various haloacetaldehydes, including bromodichloroacetaldehyde, in drinking water. They found that the stability of these compounds varied based on factors like solvent, pH, temperature, and storage period. This research is critical for understanding the impact of these compounds on drinking water quality (Koudjonou & Lebel, 2006).
Comparative Toxicity in Drinking Water
Jeong et al. (2015) conducted a study on haloacetaldehydes in drinking water, highlighting bromodichloroacetaldehyde's relative toxicity. They found that bromodichloroacetaldehyde, along with other haloacetaldehydes, displayed significant cytotoxicity compared to other disinfection byproducts. This research underscores the need for further investigation into these compounds to protect public health and the environment (Jeong et al., 2015).
Synthetic Applications in Chemistry
Ghosh and Ray (2017) discussed the advancement in the use of brominated aldehydes, including bromodichloroacetaldehyde, in the synthesis of various biologically and medicinally significant compounds. Their review highlights the pivotal role of these compounds in the field of organic synthesis (Ghosh & Ray, 2017).
Photolysis and Thermal Decomposition Analysis
Sadiek, Friedrichs, and Sakai (2021) explored the photolysis and thermal decomposition of bromoacetaldehyde, which shares similarities with bromodichloroacetaldehyde. Their research provides insights into the behavior of such compounds under various environmental conditions, which is essential for understanding their impact in atmospheric chemistry and potential applications in flame inhibition (Sadiek, Friedrichs, & Sakai, 2021).
Hydrogen Abstraction and Decomposition in Water Systems
Chen et al. (2002) studied the decomposition of various trihalogenated disinfection byproducts, including bromodichloroacetaldehyde, in drinking water systems. This research is vital for understanding the chemical behavior of these compounds under the conditions prevalent in water treatment processes (Chen et al., 2002).
Safety and Hazards
Future Directions
While the specific future directions for Bromodichloroacetaldehyde are not explicitly mentioned in the retrieved sources, it is part of the broader field of study of disinfection byproducts in drinking water . This field continues to evolve with ongoing research into the effects of these byproducts and methods to mitigate their presence .
properties
IUPAC Name |
2-bromo-2,2-dichloroacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrCl2O/c3-2(4,5)1-6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCWNORMONAZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)(Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021507 | |
| Record name | Bromodichloroacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodichloroacetaldehyde | |
CAS RN |
34619-29-9 | |
| Record name | Bromodichloroacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



